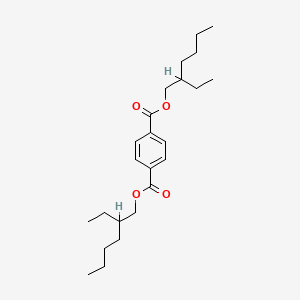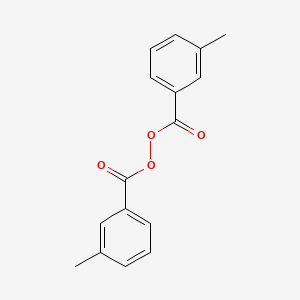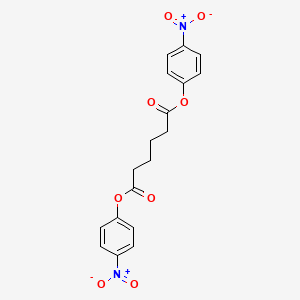
Ancarolol
Übersicht
Beschreibung
Ancarolol is a beta-adrenergic blocking agent, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The chemical structure of this compound is characterized by the presence of a furan ring, making it distinct among beta-blockers .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ancarolol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von tert-Butylamin mit Epichlorhydrin zur Bildung eines Schlüsselintermediats umfasst. Dieses Intermediat wird dann mit 2-Furancarbonsäure umgesetzt, um this compound zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird mit Techniken wie Kristallisation und Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ancarolol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in Alkohol-Derivate umwandeln.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Furanring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Alkohole, Ketone und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Ancarolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Beta-Adrenorezeptor-Blocker-Aktivität und deren Auswirkungen auf verschiedene chemische Pfade.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung von Herz-Kreislauf-Erkrankungen und seiner Rolle bei der Senkung des Blutdrucks.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Beta-Adrenorezeptoren, insbesondere die Beta-1- und Beta-2-Rezeptoren, blockiert. Diese Wirkung hemmt die Bindung von Katecholaminen wie Adrenalin und Noradrenalin, was zu einer Abnahme der Herzfrequenz und des Blutdrucks führt. Die molekularen Zielstrukturen sind die Beta-Adrenorezeptoren, die sich im Herzen und in der glatten Gefäßmuskulatur befinden .
Ähnliche Verbindungen:
Atenolol: Ein weiterer Beta-1-selektiver Blocker, der bei Bluthochdruck und Angina pectoris eingesetzt wird.
Nadolol: Ein nicht-selektiver Beta-Blocker, der bei Bluthochdruck und Arrhythmien eingesetzt wird.
Propranolol: Ein nicht-selektiver Beta-Blocker mit Anwendungen bei der Behandlung von Bluthochdruck, Angstzuständen und Migräne
Eindeutigkeit von this compound: Die einzigartige Struktur von this compound, die einen Furanring aufweist, unterscheidet es von anderen Beta-Blockern. Dieser strukturelle Unterschied kann zu seiner spezifischen Bindungsaffinität und pharmakokinetischen Eigenschaften beitragen, was es zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen macht .
Wirkmechanismus
Ancarolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This action inhibits the binding of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-adrenergic receptors located in the heart and vascular smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Atenolol: Another beta-1 selective blocker used for hypertension and angina.
Nadolol: A nonselective beta-blocker used for hypertension and arrhythmias.
Propranolol: A nonselective beta-blocker with applications in treating hypertension, anxiety, and migraines
Uniqueness of Ancarolol: this compound’s unique structure, featuring a furan ring, distinguishes it from other beta-blockers. This structural difference may contribute to its specific binding affinity and pharmacokinetic properties, making it a valuable compound for targeted therapeutic applications .
Eigenschaften
IUPAC Name |
N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)19-11-13(21)12-24-15-8-5-4-7-14(15)20-17(22)16-9-6-10-23-16/h4-10,13,19,21H,11-12H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNQRFNEAHCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868379 | |
| Record name | N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75748-50-4 | |
| Record name | N-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75748-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ancarolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075748504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANCAROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00EED65INL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















